(1-((dimethylamino)methyl)cyclopentyl)methanol
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Overview
Description
(1-((Dimethylamino)methyl)cyclopentyl)methanol: is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is characterized by a cyclopentane ring substituted with a dimethylaminomethyl group and a hydroxymethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((dimethylamino)methyl)cyclopentyl)methanol typically involves the reaction of cyclopentylmethanol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: (1-((Dimethylamino)methyl)cyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentylmethanol derivatives.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of cyclopentylcarboxylic acid or cyclopentylaldehyde.
Reduction: Formation of cyclopentylmethanol derivatives.
Substitution: Formation of substituted cyclopentylmethanol derivatives.
Scientific Research Applications
Chemistry: (1-((Dimethylamino)methyl)cyclopentyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound is used to study the effects of cyclopentyl derivatives on cellular processes. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-((dimethylamino)methyl)cyclopentyl)methanol involves its interaction with molecular targets through its functional groups. The dimethylaminomethyl group can engage in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s biological and chemical activity .
Comparison with Similar Compounds
Cyclopentylmethanol: Lacks the dimethylaminomethyl group, resulting in different reactivity and applications.
(1-(Aminomethyl)cyclopentyl)methanol: Similar structure but with an aminomethyl group instead of dimethylaminomethyl, leading to different chemical properties.
Cyclopentylamine: Contains an amine group instead of hydroxymethyl, affecting its reactivity and use.
Uniqueness: (1-((Dimethylamino)methyl)cyclopentyl)methanol is unique due to the presence of both dimethylaminomethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
(1-((dimethylamino)methyl)cyclopentyl)methanol is a chemical compound that has garnered attention for its potential biological activities, particularly in neuropharmacology, antioxidant properties, and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₇N
- Molecular Weight : Approximately 179.26 g/mol
- Structural Features : The compound features a cyclopentyl ring and a dimethylamino group, contributing to its unique reactivity and biological interactions.
1. Neuropharmacological Effects
Research indicates that compounds with structural similarities to this compound may exhibit anxiolytic and antidepressant properties. These effects are thought to arise from the compound's ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation.
2. Antioxidant Properties
The compound has been noted for its potential antioxidant activity. It may help neutralize free radicals, thereby reducing oxidative stress in biological systems. This property is crucial as oxidative stress is linked to various diseases, including neurodegenerative disorders.
3. Antimicrobial Activity
Preliminary studies suggest that this compound and its derivatives may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential applications in developing antimicrobial therapies.
The mechanism of action for this compound involves interactions with molecular targets through its functional groups. The dimethylaminomethyl group can engage in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s biological and chemical activity, making it a candidate for further pharmacological studies.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds helps to elucidate the unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2-(Dimethylamino)ethyl)-cyclopentan-1-ol | Ethyl substitution on cyclopentane | Potentially higher lipophilicity |
2-(Dimethylamino)-1-cyclopentanemethanol | Variations in nitrogen positioning | Different receptor interaction profiles |
1-(Dimethylamino)-2-pyrrolidinone | Pyrrolidine ring instead of cyclopentane | Enhanced solubility and bioavailability |
This table highlights how variations in structure can lead to differences in biological activity and pharmacological profiles.
Neuropharmacological Study
A study examining the neuropharmacological effects of similar compounds found that they could significantly reduce anxiety-like behavior in animal models. The results indicated that these compounds might act as selective serotonin reuptake inhibitors (SSRIs), leading to increased serotonin levels in the brain.
Antioxidant Activity Assessment
In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use as a therapeutic agent in oxidative stress-related conditions.
Antimicrobial Efficacy
Research on derivatives of this compound revealed promising antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effectiveness at low concentrations, supporting further exploration for clinical applications.
Properties
IUPAC Name |
[1-[(dimethylamino)methyl]cyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10(2)7-9(8-11)5-3-4-6-9/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIJMHXFEJNFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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